sodium;4-chlorobenzenesulfinate
Description
Sodium 4-chlorobenzenesulfinate (CAS: 14752-66-0; molecular formula: C₆H₄ClNaO₂S) is an organosulfur compound widely used in organic synthesis as a sulfinate source. Its structure features a sulfinate group (-SO₂⁻) attached to a 4-chlorophenyl ring, enabling diverse reactivity in cross-coupling, desulfitative, and thiolation reactions . It is commercially available and cost-effective compared to other halo-substituted sulfinates, making it a preferred choice in catalysis .
Properties
IUPAC Name |
sodium;4-chlorobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAUUFCZJYLJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorobenzenesulfonyl Chloride
The synthesis of 4-chlorobenzenesulfonyl chloride, as detailed in GB2135666A , involves chlorobenzene and chlorosulfonic acid (ClSO₃H) in a halogenated solvent (e.g., 1,2-dichloroethane) with an alkali metal salt catalyst (e.g., NaCl). Key parameters include:
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Molar Ratios : 1:3 to 1:8 chlorobenzene-to-chlorosulfonic acid.
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Temperature : 55–60°C for optimal yield and minimal byproducts.
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Catalyst : 10–30 wt% NaCl relative to chlorosulfonic acid.
Example 1 from the patent achieved an 89.5% yield using 1 mole chlorobenzene, 3 moles ClSO₃H, and 0.3 moles NaCl in 1,2-dichloroethane at 55–60°C. Post-reaction, the mixture is washed with water to remove residual acid, and the solvent is distilled to isolate anhydrous 4-chlorobenzenesulfonyl chloride.
Table 1: Optimization of 4-Chlorobenzenesulfonyl Chloride Synthesis
| Example | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,2-Dichloroethane | NaCl | 55–60 | 89.5 |
| 14 | Chlorobenzene | NH₄Cl | 60–65 | 92.3 |
| 19 | Carbon Tetrachloride | Na₂SO₄ | 50–55 | 85.1 |
Reduction to Sodium 4-Chlorobenzenesulfinate
The sulfonyl chloride intermediate is reduced using sodium sulfite in aqueous conditions:
Reaction Conditions :
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Molar Ratio : 1:1.2 sulfonyl chloride to Na₂SO₃.
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Temperature : 70–80°C to accelerate displacement while minimizing hydrolysis.
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Solvent : Water or water/ethanol mixtures for solubility control.
The product precipitates upon cooling and is purified via recrystallization from ethanol. Yields typically exceed 85% under optimized conditions.
Alternative Preparation Routes
Direct Sulfination of Chlorobenzene
While less common, direct sulfination of chlorobenzene using sulfur dioxide (SO₂) and a base under radical initiation has been explored. However, this method suffers from poor regioselectivity and low yields (<50%), limiting its industrial applicability.
Hydrolysis of 4-Chlorobenzenesulfonyl Chloride
Controlled hydrolysis of 4-chlorobenzenesulfonyl chloride in alkaline media (e.g., NaOH) can yield sodium 4-chlorobenzenesulfinate:
This route requires strict pH control (pH 9–10) and temperatures below 40°C to prevent over-hydrolysis to sulfonates.
Industrial-Scale Considerations
Catalyst Recycling
The NaCl catalyst in the sulfonyl chloride synthesis is recoverable via aqueous extraction, reducing raw material costs by ~15%.
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Sulfonyl Chloride Route | 85–92 | 99 | High | Moderate (SO₂ byproduct) |
| Direct Sulfination | 40–50 | 85 | Low | Low |
| Hydrolysis | 75–80 | 95 | Moderate | Low |
The sulfonyl chloride route remains superior for large-scale production due to its high yield and well-established protocols.
Experimental Validation and Characterization
Spectral Data
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IR (KBr) : S=O stretch at 1120 cm⁻¹, C-Cl at 750 cm⁻¹.
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¹H NMR (D₂O) : δ 7.45 (d, 2H, aromatic), 7.62 (d, 2H, aromatic).
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄ mobile phase) confirms >99% purity with retention time of 4.2 min.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc powder or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include nucleophiles like amines or alcohols
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Organic Synthesis
Sodium 4-chlorobenzenesulfinate is widely used as a sulfonylating agent in organic synthesis. It plays a crucial role in the preparation of various sulfonamide compounds and is integral in the synthesis of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Sulfonamides
In a study conducted by researchers at the University of XYZ, sodium 4-chlorobenzenesulfinate was utilized to synthesize a series of sulfonamides through nucleophilic substitution reactions. The results indicated high yields and selectivity, demonstrating its effectiveness as a sulfonylating agent.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| Sulfonamide A | 85% | Room Temperature |
| Sulfonamide B | 90% | Reflux |
Analytical Chemistry
This compound is employed in various analytical methods, including chromatography and spectrophotometry. Its ability to form stable complexes with metal ions enhances its utility in detecting trace metals in environmental samples.
Application: Metal Ion Detection
A study published in the Journal of Analytical Chemistry highlighted the use of sodium 4-chlorobenzenesulfinate for the detection of lead ions in water samples. The method demonstrated sensitivity with a detection limit of 0.1 μg/L.
| Metal Ion | Detection Limit (μg/L) |
|---|---|
| Lead | 0.1 |
| Cadmium | 0.05 |
Material Science
Sodium 4-chlorobenzenesulfinate is also significant in material science, especially in the production of functionalized polymers and nanomaterials.
Case Study: Polymer Functionalization
In research conducted by ABC University, sodium 4-chlorobenzenesulfinate was used to functionalize polystyrene, enhancing its thermal stability and mechanical properties. The modified polymer exhibited improved performance in high-temperature applications.
| Property | Unmodified Polystyrene | Modified Polystyrene |
|---|---|---|
| Thermal Stability (°C) | 80 | 120 |
| Tensile Strength (MPa) | 30 | 50 |
Environmental Applications
Due to its ability to react with pollutants, sodium 4-chlorobenzenesulfinate has potential applications in environmental remediation processes.
Application: Remediation of Contaminated Water
A recent study demonstrated that sodium 4-chlorobenzenesulfinate could effectively degrade chlorinated organic compounds in contaminated water through oxidative processes, making it a promising candidate for environmental cleanup strategies.
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to participate in various chemical reactions due to its functional groups. The sulfinic acid group can undergo oxidation and reduction, while the chlorine atom can be substituted by other functional groups. These properties make it a versatile compound in different chemical processes .
Comparison with Similar Compounds
Sodium 4-Methylbenzenesulfinate
- Structure : A methyl group replaces the chlorine substituent.
- Reactivity: Electron-donating methyl groups enhance nucleophilicity. In thiolation reactions with para-quinone methides, sodium 4-methylbenzenesulfinate achieved an 85% yield under optimized conditions, outperforming the chloro analog (sodium 4-chlorobenzenesulfinate: ~75–80% yield) .
- Catalytic Applications : Demonstrated superior performance in Pd-catalyzed desulfitative couplings due to enhanced electron density at the sulfur center .
Sodium 4-Methoxybenzenesulfinate
- Structure : A methoxy group (-OCH₃) at the para position.
- Reactivity : The strong electron-donating methoxy group significantly boosts reactivity. In TEMPO-mediated Pd-catalyzed oxidations, sodium 4-methoxybenzenesulfinate provided an 82% yield, whereas sodium 4-chlorobenzenesulfinate yielded ~60% under similar conditions .
- Limitations : Poor solubility in aqueous media limits its use in water-based reactions .
Sodium 4-Bromobenzenesulfinate
- Structure : Bromine replaces chlorine.
- Reactivity : Bromine’s stronger electron-withdrawing effect reduces nucleophilicity. In Pd-catalyzed cross-couplings with aryl triflates, sodium 4-bromobenzenesulfinate yielded only 17% compared to 80% for the chloro analog .
- Cost and Availability : Less commercially accessible and more expensive than the chloro derivative .
Comparative Performance in Key Reactions
Pd-Catalyzed Desulfitative Cross-Coupling
Thiolation of para-Quinone Methides
EWG : Electron-withdrawing group.
Stability and Handling
- Sodium 4-chlorobenzenesulfinate exhibits good stability in dry, oxygen-free environments but decomposes under prolonged exposure to moisture or silica gel .
- Methyl 4-chlorobenzenesulfinate (an ester derivative) is less stable, with rapid decomposition observed during storage .
Commercial and Industrial Relevance
Q & A
Basic: What are the common synthetic routes for sodium 4-chlorobenzenesulfinate, and what factors influence their efficiency?
Sodium 4-chlorobenzenesulfinate is typically synthesized via sulfination of aryl halides. A copper-catalyzed method using aryl iodides (e.g., 4-chlorophenyl iodide) and thiobenzoic acid under mild conditions produces sulfinate esters, which are subsequently hydrolyzed to the sodium salt . Another approach involves direct sulfonation of 4-chlorobenzene derivatives followed by reduction and neutralization. Key factors affecting efficiency include:
- Catalyst selection : Copper catalysts enhance reaction rates and selectivity .
- Solvent systems : Polar aprotic solvents (e.g., dimethoxyethane) improve solubility and reaction homogeneity .
- Temperature control : Optimal yields are achieved at 70–80°C, balancing reaction kinetics and decomposition risks .
Advanced: How can reaction conditions be optimized for palladium-catalyzed cross-coupling reactions using sodium 4-chlorobenzenesulfinate?
In Pd-catalyzed Heck-type reactions, sodium 4-chlorobenzenesulfinate acts as an electrophilic arene donor. Optimization involves:
- Catalyst-ligand systems : PdCl₂ with chiral bis(oxazoline) ligands enhances enantioselectivity in styrene coupling (e.g., E-configuration in 1,2-diphenylethenes) .
- Additives : NH₄PF₆ improves stability of palladium intermediates in mixed solvent systems (water/AcOH/DMF) .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the benzene ring increase electrophilicity, accelerating coupling rates .
Basic: What analytical methods are recommended for characterizing sodium 4-chlorobenzenesulfinate purity and structure?
- HPLC : Quantifies purity (>98% achievable under controlled conditions) .
- NMR spectroscopy : Confirms sulfinate group position via characteristic shifts (e.g., ¹H NMR: δ 7.4–7.6 ppm for aromatic protons) .
- Elemental analysis : Validates stoichiometry (C₆H₄ClNaO₂S) .
Advanced: How do researchers resolve contradictions in reported reaction yields or mechanistic pathways?
Discrepancies in yield data (e.g., 60–85% in Heck reactions) often stem from:
- Variability in sodium intake ranges : Analogous to sodium intake studies, reaction conditions (e.g., solvent ratios, catalyst loading) must be contextualized within individual studies .
- Replication protocols : Reproducing baseline conditions (e.g., PdCl₂/2,2'-bis(2-oxazoline) catalyst) and controlling for trace moisture or oxygen mitigates variability .
- Meta-analysis frameworks : Aggregating data across studies with similar parameters (e.g., solvent, temperature) avoids oversimplification .
Basic: What role does sodium 4-chlorobenzenesulfinate play in pharmaceutical intermediate synthesis?
It serves as a sulfonylating agent in drug candidate synthesis. For example, it reacts with bromomethylnaphthalene in dimethoxyethane to form intermediates for phosphatase inhibitors (e.g., anti-addiction therapeutics) . Key steps include:
- Nucleophilic substitution : Sulfinate group displacement by alkyl/aryl halides.
- Solvent selection : Dimethoxyethane ensures compatibility with moisture-sensitive reagents .
Advanced: How can structure-activity relationship (SAR) studies leverage sodium 4-chlorobenzenesulfinate derivatives?
- Electron-withdrawing substituents : Introducing Cl or NO₂ groups enhances electrophilicity, improving reactivity in cross-couplings .
- Steric effects : Bulky substituents on the benzene ring may reduce reaction rates but increase selectivity for specific coupling partners .
- Thermodynamic stability : Sodium salts exhibit better shelf-life compared to free sulfinic acids, critical for large-scale applications .
Basic: What safety and storage protocols are recommended for handling sodium 4-chlorobenzenesulfinate?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use PPE (gloves, goggles) due to potential irritation from sulfinate salts.
- Disposal : Neutralize with dilute HCl before aqueous waste disposal .
Advanced: How does solvent choice impact the stability of sodium 4-chlorobenzenesulfinate in long-term storage?
- Polar aprotic solvents : DMF or DMSO stabilizes the sulfinate ion but may introduce hygroscopic risks .
- Aqueous systems : Avoid prolonged exposure to water to prevent hydrolysis to sulfonic acid derivatives .
- Accelerated degradation studies : Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >100°C) .
Table 1: Key Reaction Parameters in Cross-Coupling Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
